An In-depth Technical Guide to the Mechanism of Action of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride
An In-depth Technical Guide to the Mechanism of Action of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. Synthesizing data from preclinical research, this document elucidates the compound's significant potential in oncology, with a primary focus on its pro-apoptotic and cell cycle inhibitory activities. Furthermore, we explore potential anti-inflammatory, antinociceptive, and ion channel modulating properties based on the activities of structurally related benzodioxole derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's molecular interactions and proposing experimental frameworks for further investigation.
Introduction and Chemical Properties
2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, also known as Hydroxyethyl-3,4-Methylenedioxyaniline HCl, is a synthetic compound featuring a benzodioxole moiety.[1][2][3] This structural feature is of significant interest in medicinal chemistry, as it is present in numerous biologically active molecules.[1] The compound's chemical and physical properties are summarized in Table 1. While its use as a component in cosmetic formulations has been documented, its pharmacological activities, particularly in the context of cancer therapeutics, are of growing interest to the scientific community.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₃ | [1] |
| Molecular Weight | 217.65 g/mol | [1] |
| CAS Number | 94158-14-2 | [3][4] |
| IUPAC Name | 2-(1,3-benzodioxol-5-ylamino)ethanol;hydrochloride | [1][3][4] |
| Synonyms | Hydroxyethyl-3,4-methylenedioxyaniline HCl, N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride | [3] |
Core Mechanism of Action: Anticancer Activity
The most well-documented pharmacological effect of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is its anticancer activity, which appears to be mediated through two primary mechanisms: induction of apoptosis and cell cycle arrest.[1]
Induction of Apoptosis via Caspase-3 Activation
Preclinical studies have demonstrated that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride can induce apoptosis in various cancer cell lines, including HeLa and A549.[1] The mechanism of apoptosis induction is reported to involve the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] While the precise upstream signaling events leading to caspase-3 activation have not been fully elucidated for this specific compound, a plausible pathway, based on common apoptotic mechanisms, is proposed in the diagram below. This pathway likely involves the modulation of mitochondrial membrane potential and the release of pro-apoptotic factors.
Caption: Proposed Intrinsic Apoptotic Pathway.
Cell Cycle Arrest at S and G2/M Phases
In conjunction with apoptosis induction, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride has been shown to cause cell cycle arrest at the S-phase and G2/M-phase in cancer cells.[1] This suggests an interference with DNA synthesis and/or the machinery governing mitotic entry. The ability to halt cell cycle progression is a critical attribute of many chemotherapeutic agents, as it prevents the proliferation of malignant cells.
Potential Mechanisms of Action Based on Benzodioxole Derivatives
The benzodioxole moiety is a common scaffold in a variety of pharmacologically active compounds. Research into these related molecules provides insights into other potential mechanisms of action for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.
Anti-inflammatory and Antinociceptive Effects
Derivatives of benzodioxole have demonstrated anti-inflammatory and antinociceptive properties in preclinical models.[1] The proposed mechanism for these effects involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade.[5] Furthermore, some benzodioxole-pyrazole hybrids have been shown to reduce the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[5] These findings suggest that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride may possess similar anti-inflammatory and analgesic activities.
Modulation of Voltage-Gated Sodium Channels
Certain derivatives of (E)-3-(benzo[d][1][6]dioxol-5-ylmethylene)pyrrolidin-2-one have been identified as potent anticonvulsants through the inhibition of the Nav1.1 voltage-gated sodium channel.[7] This suggests that the benzodioxole scaffold may interact with ion channels, a mechanism that could also contribute to antinociceptive effects. While not directly demonstrated for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, this represents a plausible avenue for further investigation.
Inhibition of VEGFR and P-glycoprotein Efflux Pumps
A thiophene carboxamide derivative containing a benzo[d][1][6]dioxol-5-yl group has been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and the P-glycoprotein (P-gp) efflux pump.[8] Inhibition of VEGFR can suppress tumor angiogenesis, while inhibition of P-gp can overcome multidrug resistance in cancer cells.[8] This dual activity highlights the potential for benzodioxole-containing compounds to act as chemosensitizing agents.
Experimental Protocols for Mechanistic Elucidation
To further validate and expand upon the proposed mechanisms of action for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, the following experimental workflows are recommended.
In Vitro Apoptosis and Cell Cycle Analysis
Objective: To confirm the pro-apoptotic and cell cycle inhibitory effects of the compound in a panel of cancer cell lines.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., HeLa, A549, and a control non-cancerous cell line) under standard conditions.
-
Compound Treatment: Treat cells with a dose-range of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride for varying time points (e.g., 24, 48, 72 hours).
-
Apoptosis Assay:
-
Utilize Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.
-
Perform a Caspase-3 colorimetric or fluorometric assay to measure the activity of the executioner caspase.
-
-
Cell Cycle Analysis:
-
Fix and stain cells with propidium iodide.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using flow cytometry.
-
Caption: In Vitro Apoptosis and Cell Cycle Workflow.
In Vitro Anti-inflammatory and Enzyme Inhibition Assays
Objective: To investigate the potential anti-inflammatory properties of the compound.
Methodology:
-
Cell Culture: Utilize appropriate cell lines, such as RAW 264.7 macrophages.
-
LPS Stimulation: Induce an inflammatory response by treating cells with lipopolysaccharide (LPS).
-
Compound Treatment: Co-treat cells with LPS and a dose-range of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Enzyme Inhibition Assays:
-
Perform in vitro COX-1/COX-2 and 5-LOX inhibition assays using commercially available kits to determine the IC₅₀ values of the compound.
-
Summary and Future Directions
2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a compound with demonstrated anticancer activity, primarily through the induction of apoptosis via caspase-3 activation and cell cycle arrest.[1] Based on the pharmacological profiles of structurally related benzodioxole derivatives, it is plausible that this compound also possesses anti-inflammatory, antinociceptive, and ion channel modulating properties.[1][5][7]
Future research should focus on elucidating the upstream signaling pathways involved in its pro-apoptotic effects, including the role of the Bcl-2 family of proteins and mitochondrial involvement. Furthermore, direct experimental validation of its effects on inflammatory pathways and specific ion channels is warranted to fully characterize its pharmacological profile. The potential for this compound to act as a chemosensitizer by inhibiting P-gp efflux pumps also presents an exciting avenue for further investigation in the context of overcoming multidrug resistance in cancer.
References
- Abdel-Aziz, A. A. M., et al. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents With COX-1,2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5-6). doi:10.1002/ardp.201700026
-
European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159678613, C18H22N2O6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5472654, Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3134439, 2-[4-(Benzo[1][6]dioxol-5-ylamino)-6-chloro-[1][6][9]triazin-2-ylamino]-ethanol. Retrieved from [Link]
- Wang, T., et al. (2022). Discovery of triazenyl triazoles as Nav1.1 channel blockers for treatment of epilepsy. Bioorganic & Medicinal Chemistry Letters, 72, 128946. doi:10.1016/j.bmcl.2022.128946
-
Bharate, S. B., et al. (2015). 3-(Benzo[d][1][6]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. Journal of Medicinal Chemistry, 58(8), 3467-3479. doi:10.1021/jm501918v
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride [cymitquimica.com]
- 3. Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride | C9H12ClNO3 | CID 175592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Discovery of triazenyl triazoles as Nav1.1 channel blockers for treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
